N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(4-FLUOROBENZYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is a synthetic organic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the triazoloquinoxaline core with 4-fluorobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the triazoloquinoxaline ring.
Reduction: Reduction reactions could target the quinoxaline ring, potentially leading to dihydro derivatives.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-FLUOROBENZYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine
- N-(4-Methylbenzyl)-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine
Uniqueness
The presence of the 4-fluorobenzyl group may confer unique properties such as increased lipophilicity or altered electronic effects, potentially leading to different biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H12FN5 |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H12FN5/c17-12-7-5-11(6-8-12)9-18-15-16-21-19-10-22(16)14-4-2-1-3-13(14)20-15/h1-8,10H,9H2,(H,18,20) |
InChI Key |
UGVXQCIYGHAKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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